molecular formula C40H54O2 B1236474 Deoxyflexixanthin/Keto-myxocoxanthin CAS No. 26056-69-9

Deoxyflexixanthin/Keto-myxocoxanthin

Cat. No. B1236474
CAS RN: 26056-69-9
M. Wt: 566.9 g/mol
InChI Key: GCDPDLHIDNBTJP-BOBWQXBNSA-N
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Description

Deoxyflexixanthin/Keto-myxocoxanthin is a natural product found in Flexibacter with data available.

Scientific Research Applications

Anti-Cancer Properties

  • Astaxanthin, a keto-carotenoid like Deoxyflexixanthin and Keto-myxocoxanthin, demonstrated potential in inhibiting the proliferation and migration of breast cancer cells in vitro (Buckley J. McCall et al., 2018).

Aquaculture and Nutritional Benefits

  • Astaxanthin is used as a feed supplement in aquaculture, improving coloration, survival, growth performance, reproductive capacity, stress tolerance, disease resistance, and immune-related gene expression in aquatic animals (K. C. Lim et al., 2018).

Microencapsulation and Food Applications

  • Canthaxanthin, another keto-carotenoid, was microencapsulated for use in foods, demonstrating good antioxidant activity and controlled release properties (M. Arab et al., 2019).

Energy Transfer in Photosynthetic Complexes

  • Carotenoids like methoxy-keto-myxocoxanthin are involved in energy transfer in photosynthetic light-harvesting complexes, with specific focus on their spectroscopic properties and dynamics in various conditions (D. Niedzwiedzki et al., 2010).

Dental and Bone Health

  • Astaxanthin has shown promising effects in reducing alveolar bone loss and modulating inflammatory responses in periodontal diseases (H. Balci Yuce et al., 2018).

Skin Health

  • Astaxanthin is beneficial for skin health, exhibiting photoprotective, DNA repair, antioxidant, and anti-inflammatory properties (Q. Ng et al., 2020).

Unique Carotenoid Composition

  • Research on Myxococcus sp. MY-18 revealed unique carotenoids including keto-myxocoxanthin glucoside ester, highlighting the diversity of carotenoids in different species (S. Takaichi et al., 1995).

Antioxidant and Protective Effects

  • Astaxanthin shows strong antioxidant activity, providing protective effects against various forms of cellular and organ damage in animal models (Lin Li et al., 2020).

Blood Coagulation and Fibrinolysis

  • Astaxanthin influences blood coagulation, fibrinolytic activity, and platelet aggregation, demonstrating potential in managing hyperlipidemia-related conditions (Z. Deng et al., 2016).

Biological Activities and Health Benefits

  • Astaxanthin has multiple health benefits and biological activities, suggesting potential therapeutic applications in various diseases (S. Fakhri et al., 2018).

Biochemical Studies

  • Studies on Roseiflexus castenholzii revealed interesting biochemical properties of carotenoids like keto-myxocoxanthin, important in understanding photosynthetic mechanisms (S. Takaichi et al., 2001).

Animal Production and Health

  • Astaxanthin has shown promising results in enhancing animal health and production, owing to its antioxidant, anti-inflammatory, and immunomodulatory properties (Sayed Haidar Abbas Raza et al., 2021).

Anticancer and Anti-inflammatory Activities

  • Carotenoids from Exiguobacterium acetylicum, including keto-myxocoxanthin glucoside-ester, exhibited significant anti-cancer and anti-inflammatory effects (S. Jinendiran et al., 2020).

properties

CAS RN

26056-69-9

Product Name

Deoxyflexixanthin/Keto-myxocoxanthin

Molecular Formula

C40H54O2

Molecular Weight

566.9 g/mol

IUPAC Name

3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E)-24-hydroxy-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,21-undecaenyl]-2,4,4-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C40H54O2/c1-31(19-13-21-33(3)22-14-23-34(4)25-16-29-40(9,10)42)17-11-12-18-32(2)20-15-24-35(5)26-27-37-36(6)38(41)28-30-39(37,7)8/h11-27,42H,28-30H2,1-10H3/b12-11+,19-13+,20-15+,22-14+,25-16+,27-26+,31-17+,32-18+,33-21+,34-23+,35-24+

InChI Key

GCDPDLHIDNBTJP-BOBWQXBNSA-N

Isomeric SMILES

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/CC(C)(C)O)/C)/C

SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)O)C)C

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)O)C)C

synonyms

4-keto-1',2'-dihydro-1'-hydroxytorulene
deoxyflexixanthin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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